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Compound of Interest

N-(2,6-Dimethylphenyl)piperidine-
Compound Name:

4-carboxamide
CAS No.: 109403-19-2

Cat. No.: B172719

Get Quote

High-Purity Synthesis of 4-(4-
Carbamoylbenzyl)piperidine via Horner-Wadsworth-

Emmons Olefination
Abstract & Introduction

TAK-220 is a highly potent, orally bioavailable CCR5 antagonist developed for the treatment of
HIV-1 infection.[1] Its chemical structure features a unique "Y-shaped" architecture comprising
a central propyl-aniline core flanked by two piperidine motifs.

The primary synthetic bottleneck is the preparation of the 4-(4-carbamoylbenzyl)piperidine
intermediate (Compound 4). This fragment dictates the molecule's metabolic stability and
binding affinity. Standard Friedel-Crafts approaches to functionalize 4-benzylpiperidine often
suffer from poor regioselectivity (ortho/para mixtures).

This guide details a regioselective, convergent protocol using a Horner-Wadsworth-Emmons
(HWE) strategy. This route ensures exclusive para-substitution and avoids hazardous
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cryogenic lithiation steps often found in early discovery routes.

Retrosynthetic Analysis

The synthesis of TAK-220 is best approached by disconnecting the central tertiary amide. The
"Key Intermediate" described here is the Right-Hand Side (RHS) amine, which is synthesized
via a 4-step sequence starting from commercially available N-Boc-4-piperidone.
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Figure 1: Retrosynthetic breakdown identifying the benzylpiperidine scaffold as the critical
building block.

Detailed Protocol: Preparation of Key Intermediate A

Target: 4-(4-Carbamoylbenzyl)piperidine trifluoroacetate Scale: 10.0 g batch size

Step 1: Phosphonate Synthesis (Arbuzov Reaction)
Reagents: 4-Cyanobenzyl bromide, Triethyl phosphite.

e Charge 4-cyanobenzyl bromide (15.0 g, 76.5 mmol) into a round-bottom flask.

e Add triethyl phosphite (15.3 g, 91.8 mmol, 1.2 equiv) neat.
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 Critical Process Parameter (CPP): Heat slowly to 130°C. Evolution of ethyl bromide gas
indicates reaction initiation.

e Stir at 130°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) until starting bromide is
consumed.

« Distill off excess triethyl phosphite under high vacuum (1-2 mmHg) at 140°C.

 Yield: Quantitative yellow oil (Diethyl (4-cyanobenzyl)phosphonate). Use directly.

Step 2: Horner-Wadsworth-Emmons Olefination
Reagents: N-Boc-4-piperidone, NaH (60%), THF.

e Suspend NaH (3.4 g, 85 mmol, 1.1 equiv) in anhydrous THF (150 mL) under Nz at 0°C.

¢ Add the phosphonate from Step 1 (20.5 g, 77 mmol) in THF (50 mL) dropwise over 30 mins.
e Stir at 0°C for 30 mins until the solution becomes clear/amber (formation of ylide).

e Add N-Boc-4-piperidone (15.3 g, 77 mmol) in THF (50 mL) dropwise.

e Allow to warm to 20-25°C and stir for 12 hours.

o Workup: Quench with sat. NH4Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash
combined organics with brine, dry over MgSQOa4, and concentrate.

o Purification: Recrystallize from Hexane/EtOAc or pass through a silica plug.

o Product:tert-Butyl 4-(4-cyanobenzylidene)piperidine-1-carboxylate.

Step 3: Simultaneous Hydrogenation & Nitrile Hydrolysis

Expert Note: While sequential reduction and hydrolysis is standard, a carefully controlled
hydration is preferred after reduction to avoid poisoning the Pd catalyst with amide/amine
byproducts.

Part A: Hydrogenation
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 Dissolve the olefin (10.0 g) in MeOH (100 mL).
e Add 10% Pd/C (1.0 g, 10 wt%).
e Hydrogenate at 1 atm Hz (balloon) at RT for 4 hours.

« Filter through Celite to remove Pd/C. Concentrate to obtain tert-butyl 4-(4-
cyanobenzyl)piperidine-1-carboxylate.

Part B: Controlled Hydrolysis (Radziszewski Reaction)
 Dissolve the nitrile intermediate in DMSO (50 mL).

e Add Kz2COs (1.0 equiv) and cool to 0°C.

e Add 30% H20:2 (5.0 equiv) dropwise. Caution: Exothermic.
 Stir at RT for 2 hours.

o Workup: Pour into ice water (300 mL). The product usually precipitates as a white solid. Filter
and dry.

e Product:tert-Butyl 4-(4-carbamoylbenzyl)piperidine-1-carboxylate.

Step 4: Deprotection[2]
o Dissolve the Boc-protected amide in DCM (50 mL).

e Add TFA (10 mL) dropwise at 0°C.
e Stir at RT for 2 hours.

o Concentrate to dryness. Triturate with Et20 to obtain the Target Intermediate A as a
trifluoroacetate salt.

Analytical Characterization (Expected Data)
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calc.
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Critical Process Parameters & Troubleshooting

o Regioselectivity: By building the benzyl-piperidine bond via the HWE reaction using para-
substituted starting materials (4-cyanobenzyl bromide), we guarantee 100% para-
regioselectivity, eliminating the difficult isomer separation associated with Friedel-Crafts

alkylation.
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o Safety (H202): The hydrolysis of the nitrile using H202/K2COs releases oxygen and heat.
Ensure adequate venting and cooling. Do not scale up this step without calorimetry testing.

e Hydrogenation Selectivity: The nitrile group is robust under standard Pd/C conditions (1 atm,
RT). However, high pressure (>50 psi) or acidic media can lead to reduction of the nitrile to a
primary amine. Maintain neutral conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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